molecular formula C9H17NO5 B040101 Methyl N-Boc-3-amino-2-hydroxypropanoate CAS No. 113525-87-4

Methyl N-Boc-3-amino-2-hydroxypropanoate

Cat. No.: B040101
CAS No.: 113525-87-4
M. Wt: 219.23 g/mol
InChI Key: DQTVOWNRRLNDEY-UHFFFAOYSA-N
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Description

Methyl N-Boc-3-amino-2-hydroxypropanoate is an organic compound with the molecular formula C9H17NO5 and a molecular weight of 219.23 g/mol. It is commonly used in the synthesis of various amino acid derivatives and complex molecular structures due to its amino and hydroxy functionalities.

Preparation Methods

The synthesis of methyl N-Boc-3-amino-2-hydroxypropanoate typically involves multistep synthetic routes. One method describes the asymmetric synthesis of methyl N-Boc-2-deoxy-2-amino-l-erythroside and its derivatives from sorbic acid through diastereoselective aminohydroxylation, ester reduction, and ozonolysis. Another approach involves the efficient stereoselective synthesis of methyl 2-amino-3-(Boc-amino)-3-phenylpropanoate via acetamide-based Sharpless aminohydroxylation.

Chemical Reactions Analysis

Methyl N-Boc-3-amino-2-hydroxypropanoate participates in various chemical reactions, leveraging its amino and hydroxy functionalities. These include transformations into different amino acid derivatives and the formation of complex molecular structures. For example, the synthesis of four enantiomers of (1-amino-3-hydroxypropane-1,3-diyl)diphosphonic acid, analogues of 4-hydroxyglutamic acids, showcases the compound’s versatility in producing phosphonate analogues through Abramov reactions and hydrolysis.

Scientific Research Applications

Methyl N-Boc-3-amino-2-hydroxypropanoate is utilized in asymmetric syntheses, providing a pathway to various enantiomerically enriched amino acid derivatives. It has been applied in the synthesis of methyl N-Boc-2-deoxy-2-amino-l-erythroside and methyl N-Boc-2,3-dideoxy-3-amino-l-arabinopyranoside, highlighting its role in constructing complex sugar analogs with potential biological activities.

Mechanism of Action

The mechanism by which methyl N-Boc-3-amino-2-hydroxypropanoate exerts its effects involves its amino and hydroxy functionalities, which participate in various chemical reactions to form different amino acid derivatives and complex molecular structures. The molecular targets and pathways involved in these reactions are primarily related to the synthesis of enantiomerically enriched amino acid derivatives.

Comparison with Similar Compounds

Methyl N-Boc-3-amino-2-hydroxypropanoate can be compared to other similar compounds such as methyl 2-amino-3-(Boc-amino)-3-phenylpropanoate and methyl 3-amino-2-hydroxypropanoate hydrochloride . These compounds share similar functionalities and are used in the synthesis of various amino acid derivatives and complex molecular structures . this compound is unique in its specific applications in asymmetric syntheses and the construction of complex sugar analogs.

Properties

IUPAC Name

methyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-5-6(11)7(12)14-4/h6,11H,5H2,1-4H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTVOWNRRLNDEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113525-87-4
Record name methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate
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